N-cyclopropyl-3-bromo-4-fluoroaniline
Description
N-Cyclopropyl-3-bromo-4-fluoroaniline is a halogenated aniline derivative featuring a cyclopropyl group attached to the nitrogen atom, a bromine substituent at the 3-position, and a fluorine atom at the 4-position of the benzene ring. These compounds are typically intermediates in medicinal chemistry and agrochemical synthesis, leveraging the electron-withdrawing effects of halogens (Br, F) to modulate reactivity and bioavailability.
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
3-bromo-N-cyclopropyl-4-fluoroaniline |
InChI |
InChI=1S/C9H9BrFN/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6,12H,1-2H2 |
InChI Key |
FLZMIDQMMUSDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-cyclopropyl-3-bromo-4-fluoroaniline and related compounds, based on the provided evidence:
Key Findings:
Substituent Effects on Reactivity: Bromine and fluorine substituents enhance electrophilic substitution resistance due to their electron-withdrawing nature, making these compounds less reactive than non-halogenated anilines. For example, 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline is prioritized in cross-coupling reactions for drug candidates .
Synthetic Utility :
- Compounds like N-(2-((2-bromopyridin-3-yl)oxy)-...-4-iodoaniline (from ) highlight the use of halogenated anilines in forming complex heterocycles via nucleophilic aromatic substitution (e.g., Na₂CO₃ in MeCN) .
- The benzyloxy-chloro derivative () demonstrates versatility in forming ether linkages, useful for prodrug strategies .
Supplier Availability :
- 3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline is commercially available from four suppliers, indicating industrial demand . In contrast, the iodinated analog 3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide has only two suppliers, reflecting its niche applications .
Notes on Evidence Limitations
- Discrepancies in Substituents: The evidence primarily describes N-(cyclopropylmethyl) derivatives rather than the exact N-cyclopropyl variant specified in the query. This may reflect a nomenclature inconsistency or synthesis focus in available literature .
- Data Gaps : Physical properties (e.g., melting points, solubility) and bioactivity data are absent in the provided evidence, limiting direct pharmacological comparisons.
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